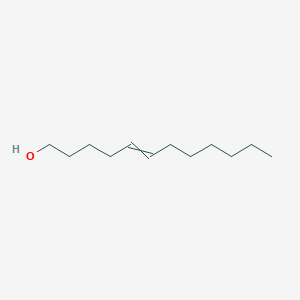

(z)-5-Dodecen-1-ol

Description

Historical Context of Unsaturated Long-Chain Alcohols as Semiochemicals

The investigation of unsaturated long-chain alcohols as semiochemicals has a rich history rooted in the broader study of insect pheromones. researchgate.netmmsl.cz These compounds, characterized by their straight-chain structure and one or more double bonds, were among the first pheromones to be identified. researchgate.netjst.go.jp Fatty alcohols and their derivatives, such as acetates and aldehydes, are common components of lepidopteran sex pheromones. jst.go.jp The specific geometry of the double bond (Z or E) and its position within the carbon chain are critical for biological activity. vulcanchem.com

The journey to understanding these molecules began with the pioneering work on bombykol, the sex pheromone of the silkworm moth, Bombyx mori, in the mid-20th century. researchgate.net This discovery opened the door to the identification of a vast array of similar compounds in other insect species. Early research established that these volatile substances could be detected by male moths over long distances, guiding them to receptive females. mpg.de The development of analytical techniques like gas chromatography and electroantennography (EAG) was instrumental in isolating and identifying these compounds from minute quantities of insect material. tandfonline.com

Evolutionary Significance of Pheromonal Communication Systems

Pheromonal communication is one of the most ancient and widespread forms of communication in the animal kingdom. wikipedia.org Its evolution has been driven by the need for species to recognize each other for mating, to signal alarm, or to mark trails to food sources. wikipedia.orgcore.ac.uk The specificity of pheromone blends, often composed of several compounds in precise ratios, is a key factor in maintaining reproductive isolation between closely related species. jyu.fi

The evolution of these chemical signaling systems is a complex interplay between the sender (the organism producing the pheromone) and the receiver (the organism detecting it). jyu.firesearchgate.net Natural selection acts on both the chemical composition of the pheromone blend and the olfactory receptors of the receiver. jyu.fi Minor changes in the pheromone can lead to the evolution of new communication channels and, potentially, new species. jyu.firesearchgate.net The transition from aquatic to terrestrial life also played a significant role in the evolution of pheromonal communication, favoring more volatile compounds that could travel through the air. core.ac.uk

Current Research Paradigms and Challenges in (Z)-5-Dodecen-1-ol Studies

Contemporary research on (Z)-5-Dodecen-1-ol and other pheromones is multifaceted, encompassing areas from molecular biology to applied ecology. A major focus is on understanding the genetic and biochemical pathways responsible for pheromone production. uva.nl Identifying the specific enzymes, such as desaturases and reductases, that create the unique double bond positions and functional groups in these molecules remains a key area of investigation. jst.go.jp

Another significant challenge is elucidating the mechanisms of pheromone perception. This involves studying the olfactory receptor neurons (ORNs) on insect antennae and the specific odorant receptors (ORs) that bind to pheromone molecules. nih.govfrontiersin.orgplos.org Researchers are working to understand how the brain processes the signals from different ORNs to create a coherent "odor image" that triggers a behavioral response. nih.govwikipedia.org

Despite advancements, several challenges persist. The synthesis of pure pheromone isomers for research and commercial use can be difficult and costly. exponent.com Furthermore, the complexity of insect behavior and the influence of environmental factors can make it challenging to fully understand the role of a single pheromone component like (Z)-5-Dodecen-1-ol in the wild. researchgate.netscienceline.org

| Research Area | Key Focus | Notable Challenges |

| Biosynthesis | Identifying genes and enzymes (desaturases, reductases) involved in pheromone production. jst.go.jpuva.nl | Complexity of biochemical pathways and gene families. uva.nl |

| Neurobiology | Characterizing olfactory receptor neurons and odorant receptors. nih.govfrontiersin.orgplos.org | Understanding neural signal processing and integration. nih.govwikipedia.org |

| Synthesis | Developing efficient and stereoselective methods for producing pure pheromones. exponent.comlew.romdpi.com | Achieving high purity of specific isomers can be expensive. exponent.com |

| Behavioral Ecology | Determining the precise role of individual pheromone components in complex blends and behaviors. | Influence of environmental variables and the presence of multiple chemical cues. |

| Pest Management | Optimizing the use of pheromones for monitoring, trapping, and mating disruption. anthesis.grsedq.esmdpi.com | Cost-effectiveness and regulatory approval for new formulations. exponent.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H24O |

|---|---|

Molecular Weight |

184.32 g/mol |

IUPAC Name |

dodec-5-en-1-ol |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,13H,2-6,9-12H2,1H3 |

InChI Key |

OTJWLIMIKGBSSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCCCO |

Origin of Product |

United States |

Chemical and Physical Properties of Z 5 Dodecen 1 Ol

(Z)-5-Dodecen-1-ol is an organic compound with the molecular formula C₁₂H₂₄O. It is a monounsaturated fatty alcohol, meaning it has a twelve-carbon chain with one double bond and a hydroxyl (-OH) group at one end. The "(Z)" designation refers to the stereochemistry of the double bond, indicating that the higher-priority substituents on each carbon of the double bond are on the same side. This is also known as the cis configuration.

The physical properties of (Z)-5-Dodecen-1-ol, such as its volatility, are crucial for its function as a semiochemical. These properties determine how the molecule disperses in the environment and interacts with the sensory organs of insects.

| Property | Value |

| Molecular Formula | C₁₂H₂₄O |

| Molecular Weight | 184.32 g/mol |

| IUPAC Name | (Z)-Dodec-5-en-1-ol |

| CAS Number | 40642-38-4 |

Biosynthetic Pathways of Z 5 Dodecen 1 Ol in Biological Systems

Elucidation of Precursor Metabolism and Flux

The biosynthesis of (Z)-5-dodecen-1-ol, like other Type I insect pheromones, originates from fundamental fatty acid metabolism. researchgate.netresearchgate.net The process commences with the de novo synthesis of saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18), from acetyl-CoA. researchgate.netfrontiersin.org This initial phase is a common feature in the production of a wide array of fatty acid-derived semiochemicals.

Labeling studies have been instrumental in tracing the metabolic flux from these primary fatty acids to the final pheromone component. For instance, in the pine caterpillar moth, Dendrolimus punctatus, it has been demonstrated that (Z)-11-octadecenoic acyl, derived from stearic acid, is chain-shortened to the (Z)-5-dodecenoic acyl precursor. researchgate.net Similarly, research on Plusia festucae has shown that both palmitic acid and stearic acid can serve as precursors, with subsequent desaturation and chain-shortening leading to the formation of (Z)-5-dodecenyl acetate (B1210297), a closely related compound. researchgate.net The flow of these precursors through the biosynthetic pathway is tightly controlled, ensuring the production of the specific pheromone blend required for chemical communication.

Enzymology of Pheromone Biosynthesis

The conversion of saturated fatty acid precursors into (Z)-5-dodecen-1-ol is orchestrated by a suite of specialized enzymes with high substrate specificity and stereochemical control. These enzymes catalyze desaturation, reduction, and esterification reactions.

Desaturase Enzymes: Specificity and Stereochemical Control (e.g., Δ5-desaturases)

Desaturases are pivotal in pheromone biosynthesis as they introduce double bonds at specific positions and with specific geometries (cis or trans) into the fatty acyl chain. researchgate.netresearchgate.net The formation of the Z5 double bond in the C12 backbone of (Z)-5-dodecen-1-ol is a critical step. While Δ11 and Δ9 desaturases are commonly involved in creating precursors that are subsequently chain-shortened, the direct Δ5-desaturation of a C12 or C14 acid is a key mechanism. researchgate.netnih.govplos.org

For example, in the tortricid moths Ctenopseustis obliquana and C. herana, which use (Z)-5-tetradecenyl acetate, a Δ5-desaturase has been identified that acts specifically on myristic acid (C14). nih.gov This highlights the evolution of desaturases with novel specificities for pheromone production. The stereochemical outcome, the (Z) or cis configuration of the double bond, is a crucial aspect of desaturase function, ensuring the biological activity of the final pheromone molecule. researchgate.net

Table 1: Key Desaturase Types in Pheromone Biosynthesis

| Desaturase Type | Function | Example Organism(s) |

| Δ5-desaturase | Introduces a double bond at the 5th carbon position. | Ctenopseustis herana nih.gov |

| Δ9-desaturase | Introduces a double bond at the 9th carbon position. | Spodoptera litura researchgate.net |

| Δ11-desaturase | Introduces a double bond at the 11th carbon position. | Ostrinia spp. core.ac.uk |

| Δ14-desaturase | Introduces a double bond at the 14th carbon position. | Ostrinia furnacalis frontiersin.org |

Fatty Acyl Reductases (FARs) in Alcohol Formation

Following desaturation and any necessary chain-shortening, the resulting unsaturated fatty acyl-CoA is converted to the corresponding alcohol by fatty acyl reductases (FARs). researchgate.netnih.gov These enzymes catalyze the reduction of the fatty acyl-CoA to a primary fatty alcohol. nih.govuniprot.org This is a crucial step in the biosynthesis of alcohol pheromone components like (Z)-5-dodecen-1-ol.

FARs exhibit specificity for the chain length and degree of unsaturation of their substrates. core.ac.ukresearchgate.net For instance, in Ostrinia furnacalis, the knockdown of a specific FAR, FAR14, led to a significant decrease in sex pheromone production, demonstrating its vital role. frontiersin.org The characterization of FARs from various insect species has revealed a family of enzymes that are integral to the production of alcohol and acetate ester pheromones. core.ac.uknih.gov

Acyltransferases and Esterification Processes

While (Z)-5-dodecen-1-ol is an alcohol, many insect pheromones are acetate esters, formed by the esterification of a fatty alcohol. core.ac.uk This reaction is catalyzed by acetyltransferases, which transfer an acetyl group from a donor molecule, typically acetyl-CoA, to the alcohol. nih.govresearchgate.net Although the direct precursor to (Z)-5-dodecen-1-ol is the fatty acyl-CoA, the study of acyltransferases is relevant as many pheromone blends contain both alcohols and their corresponding acetates, such as (Z)-5-dodecenyl acetate. europa.eunih.gov The identification and characterization of these enzymes have proven challenging, and in many cases, their existence is inferred from in vivo labeling studies. core.ac.uk

Transcriptomic and Proteomic Analysis of Biosynthetic Glands

Modern molecular techniques, including transcriptomics and proteomics, have provided deep insights into the genes and proteins active in pheromone biosynthesis within specialized glands. frontiersin.orgunesp.brnih.gov By analyzing the transcriptome of pheromone glands, researchers can identify candidate genes encoding the key enzymes involved, such as desaturases, FARs, and acyltransferases. plos.orgresearchgate.net

For example, a transcriptome analysis of the pheromone gland of Ostrinia furnacalis identified 42 unigenes associated with sex pheromone biosynthesis, including genes for desaturases and fatty acid reductases. frontiersin.org Similarly, proteomic analysis of the Dufour's gland in the social wasp Polybia paulista revealed a high abundance of proteins related to fatty acid metabolism, supporting its role in pheromone production. unesp.br These "-omics" approaches allow for a comprehensive view of the molecular machinery at work during pheromone synthesis.

Genetic Regulation and Molecular Control of Pheromone Production

The production of (Z)-5-dodecen-1-ol and other pheromones is a tightly regulated process, often controlled by neuropeptides and influenced by environmental and developmental cues. The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key hormonal regulator in many moth species, initiating the cascade of biochemical events leading to pheromone production. core.ac.uk

The expression of the genes encoding the biosynthetic enzymes is often specific to the pheromone gland and the developmental stage of the insect. researchgate.netresearchgate.net For example, studies have shown that the expression levels of desaturase and FAR genes can be significantly higher in the pheromone glands of female moths compared to other tissues. researchgate.netfrontiersin.org Furthermore, external factors, such as diet, can influence pheromone biosynthesis. Studies on Bactrocera dorsalis have shown that protein feeding is essential for the synthesis of its sex pheromone by providing the necessary precursors. nih.govelifesciences.org This intricate network of genetic and molecular controls ensures that pheromone production is coordinated with the insect's reproductive cycle and ecological context.

Ecological and Behavioral Roles of Z 5 Dodecen 1 Ol in Chemo Communication

Identification as a Key Sex Pheromone Component in Insect Species

(Z)-5-Dodecen-1-ol has been identified as a significant component of the female sex pheromone in a variety of insect species, primarily within the order Lepidoptera. Its discovery has been pivotal in understanding the reproductive biology of these insects. For instance, it is a known female pheromone isolated from the pheromone glands of the rice leaf folder, Plusia festucae. medchemexpress.com Research has also identified (Z)-5-Dodecen-1-ol in the sex pheromone gland of the pine caterpillar moth, Dendrolimus punctatus. frontiersin.orgresearchgate.net In this species, adding (Z)-5-Dodecen-1-ol to a three-component pheromone blend was found to enhance the trapping of male moths. frontiersin.orgresearchgate.net Similarly, it is a sex pheromone component for the European goat moth, Cossus cossus. europa.eu

The identification process for these pheromones often involves a combination of techniques, including gas chromatography linked to electroantennographic (EAG) recording, which measures the electrical response of a male moth's antenna to specific compounds. scispace.com

Table 1: Selected Insect Species Utilizing (Z)-5-Dodecen-1-ol

| Species | Common Name | Family | Role of (Z)-5-Dodecen-1-ol |

|---|---|---|---|

| Dendrolimus punctatus | Pine Caterpillar Moth | Lasiocampidae | Sex pheromone component frontiersin.orgresearchgate.net |

| Plusia festucae | Rice Leaf Folder | Noctuidae | Female sex pheromone medchemexpress.com |

| Cossus cossus | European Goat Moth | Cossidae | Sex pheromone component europa.eu |

| Coniesta ignefusalis | Millet Stem Borer | Pyralidae | Minor sex pheromone component scispace.com |

Species-Specific Pheromone Blends and their Behavioral Modulations

The behavioral effect of (Z)-5-Dodecen-1-ol is highly dependent on its presence within a specific blend of other chemical compounds. Insects rely on precise ratios of multiple components to ensure species-specific communication, preventing cross-attraction between different species. nih.gov

In the millet stem borer, Coniesta ignefusalis, (Z)-5-Dodecen-1-ol (referred to as Z5-10:OH in some literature due to a typo, but contextually the same family of compounds) is a minor but essential component of a five-compound pheromone blend. scispace.com The major component is (Z)-7-dodecen-1-ol, but this compound alone is not attractive to males. Field trapping tests demonstrated that a blend of (Z)-7-dodecen-1-ol, (Z)-5-decan-1-ol, and (Z)-7-dodecenal was necessary to attract male moths effectively. scispace.com The addition of other identified components, (Z)-7-dodecenyl acetate (B1210297) and (Z)-9-tetradecen-1-ol, actually reduced the trap catch, indicating they may act as behavioral antagonists. scispace.com

The specificity of these blends is remarkable. Different species within the same genus, such as Dendrolimus, may use the same components but in different ratios, allowing for reproductive isolation. frontiersin.orgresearchgate.net For example, Dendrolimus punctatus, Dendrolimus tabulaeformis, and Dendrolimus spectabilis all use a similar suite of chemicals, but the optimal attractive ratios of these components differ between the species. frontiersin.org

Table 2: Pheromone Blend Composition and Behavioral Effects

| Species | Key Pheromone Components | Ratio | Behavioral Effect |

|---|---|---|---|

| Coniesta ignefusalis | (Z)-7-dodecen-1-ol, (Z)-5-decan-1-ol, (Z)-7-dodecenal | 100:5:3.3 | Attraction of males scispace.com |

| Dendrolimus punctatus | (5Z,7E)-5,7-dodecadien-1-ol, (5Z,7E)-5,7-dodecadien-1-yl acetate, (5Z,7E)-5,7-dodecadien-1-yl propionate, with (Z)-5-Dodecen-1-ol | Not specified | Enhanced trapping of males frontiersin.orgresearchgate.net |

| Dendrolimus tabulaeformis | (5Z,7E)-5,7-dodecadien-1-yl acetate, (5Z,7E)-5,7-dodecadien-1-ol, (5Z,7E)-5,7-dodecadien-1-yl propionate | 100:100:4.5 | Optimal attraction frontiersin.org |

Neuroethological Studies of Behavioral Responses Elicited by (Z)-5-Dodecen-1-ol

The behavioral responses to (Z)-5-Dodecen-1-ol and the blends it is part of are underpinned by specialized neural circuits. Male moths possess olfactory receptor neurons (ORNs) on their antennae that are tuned to detect specific pheromone components. frontiersin.orgresearchgate.net These ORNs are housed in hair-like structures called sensilla. tdx.cat When pheromone molecules bind to receptors on these neurons, they trigger a neural signal that travels to the antennal lobe, the primary olfactory center in the insect brain. biologists.com

In the antennal lobe, information from different ORNs is processed in distinct spherical structures called glomeruli. The brain then integrates these signals, allowing the male to perceive the specific pheromone blend of a conspecific female. This perception triggers stereotyped behaviors, such as taking flight and flying upwind along the pheromone plume to locate the female. researchgate.net

Interspecific and Intraspecific Chemical Communication Dynamics

Semiochemicals like (Z)-5-Dodecen-1-ol are fundamental to both intraspecific (within species) and interspecific (between species) communication. jaydevchemicals.com Intraspecifically, the precise blend containing this alcohol serves as a private channel for mate-finding, ensuring reproductive success. frontiersin.org

However, the use of shared chemical components can lead to interspecific interactions. Different species that live in the same geographic area (sympatry) and use similar pheromone components must evolve mechanisms to avoid cross-attraction. researchgate.net This can be achieved by using different ratios of the same compounds, adding species-specific minor components, or being active at different times of the day. frontiersin.orgresearchgate.net

Conversely, sometimes a single compound can function as both a pheromone for one species and a kairomone (a chemical that benefits the receiver but not the emitter) for another. For example, a predator or parasitoid might use the pheromone of its prey to locate it. While not specifically documented for (Z)-5-Dodecen-1-ol in the provided context, this is a common dynamic in insect chemical ecology.

Interestingly, the same chemical can appear in vastly different taxa through convergent evolution. For example, (Z)-7-dodecen-1-yl acetate, a related compound, is a sex pheromone component for over 126 species of insects and is also used by the female Asian elephant to signal mating readiness. nih.govresearchgate.net This illustrates that certain molecular structures are particularly effective as long-distance signals. nih.gov

Environmental Dynamics and Degradation of Pheromone Cues

Once released into the environment, the chemical signal's integrity and longevity are subject to various environmental factors. Pheromones like (Z)-5-Dodecen-1-ol are known to dissipate quickly in the air through volatilization and degradation. usda.gov

The double bonds present in many pheromone molecules, including the one in (Z)-5-Dodecen-1-ol, are particularly susceptible to oxidation. usda.gov Factors such as UV radiation from sunlight and the presence of atmospheric oxidants like ozone can break down the compound, altering its structure and rendering it inactive. regulations.govca.gov This degradation limits the "active space" or the distance and duration over which the pheromone signal is effective. The enzymes responsible for this degradation are ubiquitous in nature. usda.gov

The rate of volatilization from a source, such as a female moth or a synthetic lure, is also influenced by temperature, with higher temperatures generally increasing the release rate. uliege.be These environmental dynamics are a critical consideration in the application of synthetic pheromones for pest management, as the stability and release profile of the lure must be optimized to effectively compete with natural pheromone signals. uliege.be

Mechanisms of Olfactory Perception and Receptor Interactions of Z 5 Dodecen 1 Ol

Olfactory Receptor Neuron (ORN) Activation and Signal Transduction Cascades

The perception of (Z)-5-dodecen-1-ol begins when the molecule enters the pores of an insect's olfactory sensilla, which are hair-like structures on the antennae. Inside the sensilla, the pheromone molecule binds to olfactory receptor neurons (ORNs), triggering a nerve impulse. usda.gov This interaction initiates a signal transduction cascade, a series of biochemical reactions within the neuron. While the specific cascade for (Z)-5-dodecen-1-ol is not fully elucidated, it is generally understood that upon binding of an odorant to a receptor, a G-protein-mediated signaling pathway is activated. db-thueringen.deoup.com This leads to the production of second messengers, which in turn open ion channels, causing a change in the neuron's membrane potential and generating an electrical signal. db-thueringen.deoup.comresearchgate.net This signal is then transmitted to the brain, where it is processed, leading to a behavioral response. google.com

Characterization of Pheromone Binding Proteins (PBPs) and Odorant Receptors (ORs)

For hydrophobic molecules like (Z)-5-dodecen-1-ol to traverse the aqueous lymph of the sensilla and reach the ORNs, they are transported by Pheromone Binding Proteins (PBPs). nih.govmdpi.com PBPs are a class of odorant-binding proteins (OBPs) that are highly concentrated in the sensillar lymph and play a crucial role in the sensitivity and specificity of pheromone detection. nih.govmdpi.comnih.gov These proteins bind to the pheromone molecules, solubilizing them and transporting them to the Odorant Receptors (ORs) located on the dendritic membrane of the ORNs. nih.govmdpi.com

ORs are transmembrane proteins that exhibit high specificity for particular odorant molecules. db-thueringen.denih.gov In insects, ORs typically function as heterodimers, consisting of a specific odorant-binding subunit (OrX) and a highly conserved co-receptor known as Orco. db-thueringen.denih.gov The OrX subunit determines the specificity of the receptor to a particular ligand, such as (Z)-5-dodecen-1-ol. Research on various moth species has led to the identification and characterization of numerous PBPs and ORs involved in the detection of pheromone components. nih.govresearchgate.netresearchgate.net For instance, in the genus Dendrolimus, the evolution of PBP gene sequences has been found to correlate with changes in the structure of sex pheromone components. researchgate.net

Ligand-Receptor Binding Affinity and Specificity Studies

The strength of the interaction between a ligand like (Z)-5-dodecen-1-ol and its receptor is known as binding affinity. mdpi.combmglabtech.com High binding affinity and specificity are crucial for the sensitive and accurate detection of pheromones, allowing insects to distinguish their species-specific signals from a complex olfactory background. mdpi.com The binding affinity is determined by various non-covalent interactions, including hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues within the binding pocket of the receptor. bmglabtech.complos.org

Studies on the binding of various pheromone components to PBPs have been conducted to understand the molecular basis of this specificity. For example, fluorescence competitive binding assays are used to measure the binding affinities of different ligands to recombinant PBPs. mdpi.com Such studies help in identifying the key amino acid residues involved in ligand binding and understanding how subtle changes in the ligand's structure, such as the position and geometry of a double bond, can significantly affect binding affinity. mdpi.com

Electrophysiological Characterization of Olfactory Responses (e.g., Electroantennography, GC-EAG)

GC-EAG studies have been instrumental in identifying (Z)-5-dodecen-1-ol as a component of the sex pheromone in several moth species. nih.govresearchgate.netnih.gov For example, in the sand sagebrush carpenterworm, Holcocerus artemisiae, (Z)-5-dodecen-1-ol was identified in female gland extracts and was shown to elicit an EAG response from male antennae. nih.gov Similarly, in the Chinese pine caterpillar moth, Dendrolimus tabulaeformis, GC-EAD analysis of pheromone gland extracts revealed that (Z)-5-dodecen-1-ol was one of the compounds that elicited an antennal response. researchgate.net

Table 1: Selected GC-EAG Studies Identifying (Z)-5-Dodecen-1-ol as an Active Compound

| Species | Other Active Compounds Identified | Source |

|---|---|---|

| Holcocerus artemisiae | (Z)-5-dodecenyl acetate (B1210297), (Z)-5-tetradecenyl acetate | nih.gov |

| Dendrolimus tabulaeformis | (Z)-5-dodecenyl acetate, (5Z,7E)-5,7-dodecadien-1-yl acetate, (5Z,7E)-5,7-dodecadien-1-yl propionate, (5Z,7E)-5,7-dodecadien-1-ol | researchgate.net |

| Dendrolimus houi | (5E,7Z)-5,7-dodecadien-1-ol, (5E,7Z)-5,7-dodecadien-1-yl acetate, (5E,7Z)-5,7-dodecadienal, and trace amounts of other related compounds | nih.gov |

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, are increasingly being used to investigate the interactions between odorants and their receptors at an atomic level. nih.govelifesciences.org These methods allow researchers to build three-dimensional models of ORs and PBPs and to simulate how ligands like (Z)-5-dodecen-1-ol bind to them. nih.gov

Molecular docking simulations can predict the preferred binding pose of a ligand within the receptor's binding pocket and estimate the binding affinity. cuestionesdefisioterapia.com This information can help to identify the key amino acid residues involved in the interaction. MD simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the conformational changes that occur upon binding and the stability of the complex. nih.gov These computational studies complement experimental data and provide a deeper understanding of the molecular basis of olfactory perception. For instance, modeling has suggested that the binding pockets of olfactory receptors are generally smaller but more flexible than those of other G-protein-coupled receptors, which may explain the typically low potency of odor-activating compounds. nih.gov

Chiral Gas Chromatography for Enantiomeric Purity Assessment

While standard GC is effective for general separation, chiral gas chromatography is indispensable for assessing the enantiomeric purity of chiral molecules. Although (Z)-5-dodecen-1-ol itself is not chiral, many of its precursors, derivatives, or related compounds of interest in pheromone research are. Chiral GC utilizes a chiral stationary phase (CSP), often composed of derivatized cyclodextrins, which interacts differently with each enantiomer of a chiral compound. gcms.cz This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification. gcms.czresearchgate.net

The determination of enantiomeric excess (ee) is crucial in pheromone studies, as different enantiomers can elicit different, or even inhibitory, biological responses in insects. The process often involves derivatizing the chiral alcohol with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, direct separation of enantiomers can be achieved on a chiral column. rsc.org The enantiomeric ratios of compounds like monoterpenoids in essential oils have been successfully determined using multidimensional gas chromatography (MDGC) with a chiral main column. stuba.sk

The following table provides examples of chiral separations of related compounds, demonstrating the capability of this technique.

| Compound | Chiral Stationary Phase/Method | Enantiomeric Excess (ee) | Reference |

| (4S)-Octan-4-olide | Chiral GC | >99% | researchgate.net |

| (4S)-Dodecan-4-olide | Chiral GC | >99% | researchgate.net |

| (5S)-Tridecan-5-olide | Chiral GC | >99% | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Precursors and Metabolites

For the analysis of less volatile precursors and metabolites of (Z)-5-dodecen-1-ol, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. narraj.orgekb.eg In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases. mdpi.com The eluent from the LC column is then introduced into a mass spectrometer for detection and identification.

LC-MS is particularly valuable for analyzing biological samples to understand the metabolic pathways of compounds like (Z)-5-dodecen-1-ol. It can identify precursor molecules, such as fatty acids, and the various metabolites formed through processes like oxidation or conjugation. narraj.org The use of high-resolution mass spectrometry (HRMS) in conjunction with liquid chromatography provides highly accurate mass measurements, facilitating the confident identification of unknown compounds. narraj.org

Spectroscopic Approaches for Stereochemical Assignment and Conformational Analysis

Spectroscopic techniques provide detailed information about the molecular structure of (Z)-5-dodecen-1-ol, including the stereochemistry of the double bond and the compound's conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including (Z)-5-dodecen-1-ol. ipb.pt 1D NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.gov For (Z)-5-dodecen-1-ol, the chemical shifts and coupling constants of the vinylic protons in the ¹H NMR spectrum are particularly diagnostic for confirming the Z-configuration of the double bond.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural insights by revealing correlations between different nuclei. ipb.pt For instance, a COSY spectrum would show couplings between adjacent protons, helping to trace the carbon skeleton, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques are instrumental in assigning all the proton and carbon signals in the spectrum of (Z)-5-dodecen-1-ol. ipb.pt

The table below shows representative ¹³C NMR data for a related dodecenyl acetate, illustrating the type of information obtained from NMR spectroscopy.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 64.6 |

| C2 | 25.9 |

| C3 | 29.1 |

| C4 | 26.8 |

| C5 | 124.5 |

| C6 | 131.4 |

| C7 | 31.9 |

| C8 | 29.2 |

| C9 | 29.0 |

| C10 | 22.6 |

| C11 | 14.1 |

| C12 (acetate CH₃) | 21.0 |

| C=O (acetate) | 171.2 |

Note: Data is for a similar compound and serves as an illustrative example.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on its vibrational modes. mt.comuni-siegen.dewikipedia.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. uni-siegen.de Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (from a laser) and is sensitive to vibrations that cause a change in the polarizability of the molecule. wikipedia.org

For (Z)-5-dodecen-1-ol, IR spectroscopy is particularly useful for identifying the presence of the hydroxyl (-OH) group, which gives a characteristic broad absorption band, and the C=C double bond. The position and intensity of the C-H bending vibrations associated with the double bond can also help to confirm the Z-stereochemistry. americanpharmaceuticalreview.com Raman spectroscopy is also sensitive to the C=C bond and the carbon backbone, providing complementary information to the IR spectrum. mt.com Together, these techniques offer a comprehensive vibrational fingerprint for the unambiguous identification of (Z)-5-dodecen-1-ol. bu.edu

Bioanalytical Assays for Pheromone Activity and Receptor Screening

The investigation of (Z)-5-dodecen-1-ol's role as a semiochemical necessitates sophisticated bioanalytical assays to determine its activity and to identify the specific olfactory receptors involved in its detection. These assays are crucial for understanding the chemical ecology of insects that utilize this compound.

Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD): A primary technique for assessing the bioactivity of volatile compounds like (Z)-5-dodecen-1-ol is electroantennography (EAG). scispace.comgoogle.com This method measures the change in electrical potential across an insect's antenna in response to an odorant stimulus. nih.govscience.gov When coupled with gas chromatography (GC), the resulting technique, GC-EAD, allows for the separation of compounds from a complex mixture and the simultaneous detection of which specific compounds elicit an antennal response. rsc.orgpeerj.com For instance, in studies of the carpenterworm moth, Holcocerus artemisiae, EAG was used to demonstrate that while (Z)-5-dodecenyl acetate elicited the strongest response from male antennae, (Z)-5-dodecen-1-ol also induced a notable response. nih.gov Similarly, research on the Chinese pine caterpillar moth, Dendrolimus tabulaeformis, identified (Z)-5-dodecen-1-ol as one of five components in pheromone gland extracts that elicited antennal responses in male moths. researchgate.net

Calcium Imaging: To delve deeper into the neural processing of pheromone signals at the level of the olfactory sensory neurons (OSNs), researchers employ calcium imaging techniques. mpg.denih.gov Genetically encoded calcium indicators, such as G-CaMP, can be expressed in specific neuron populations. nih.gov When an OSN is activated by a ligand like (Z)-5-dodecen-1-ol, an influx of calcium ions occurs, leading to a change in fluorescence of the indicator. mpg.de This method provides a visual and quantitative measure of neural activity in response to specific odorants, helping to map the representation of these signals in the antennal lobe, the primary olfactory center in the insect brain. nih.govnih.gov

Receptor Screening with Heterologous Expression Systems: Identifying the specific olfactory receptors (ORs) that bind to (Z)-5-dodecen-1-ol is a key goal. The "empty neuron system" in Drosophila melanogaster is a powerful tool for this purpose. In this system, an endogenous olfactory receptor gene is knocked out and replaced with a candidate receptor from another insect species. By then exposing the fly to (Z)-5-dodecen-1-ol and measuring the response of the neuron expressing the foreign receptor, researchers can determine if the receptor is tuned to this specific compound. nih.gov This approach allows for the systematic deorphanization of ORs, linking them to their specific ligands. nih.gov

Table 1: Bioanalytical Assays for (Z)-5-Dodecen-1-ol Research

| Assay | Principle | Application in (Z)-5-Dodecen-1-ol Research | Key Findings |

|---|---|---|---|

| Electroantennography (EAG) | Measures the overall electrical response of an insect antenna to an odorant. scispace.comgoogle.com | Screening for antennal sensitivity to (Z)-5-dodecen-1-ol and its analogs. | Confirmed that male antennae of certain moth species are sensitive to (Z)-5-dodecen-1-ol. nih.govresearchgate.net |

| Gas Chromatography-Electroantennographic Detection (GC-EAD) | Separates volatile compounds and identifies which ones elicit an antennal response. rsc.orgpeerj.com | Pinpointing (Z)-5-dodecen-1-ol as an active component in complex pheromone blends. | Identified (Z)-5-dodecen-1-ol as one of several electrophysiologically active compounds in pheromone gland extracts of various moth species. researchgate.net |

| Calcium Imaging | Visualizes neural activity by measuring changes in intracellular calcium concentrations. mpg.denih.gov | Mapping the neural response to (Z)-5-dodecen-1-ol in the antennal lobe. | Allows for the characterization of response dynamics of specific olfactory sensory neurons. mpg.de |

| Heterologous Expression Systems | Expressing an olfactory receptor in a host system (e.g., "empty neuron" in Drosophila) to test its ligand specificity. nih.gov | Identifying the specific olfactory receptor(s) that bind to (Z)-5-dodecen-1-ol. | Facilitates the deorphanization of insect olfactory receptors. nih.gov |

Optimization of Sample Collection and Extraction Protocols from Biological and Environmental Matrices

The accurate analysis of (Z)-5-dodecen-1-ol from various sources depends heavily on the methods used for sample collection and extraction. Given the volatile nature of this compound, these protocols must be carefully optimized to ensure efficient capture and minimal loss.

Collection from Biological Matrices: Pheromones can be collected directly from the source, such as the pheromone glands of insects. nih.govresearchgate.net A common method involves solvent extraction, where the glands are excised and washed with a solvent like hexane (B92381) to dissolve the pheromones. nih.govresearchgate.net For live insects, dynamic headspace sampling is a non-destructive alternative. igem.orglaeveld.co.za This technique involves passing a purified air stream over the insect, which is enclosed in a chamber. The volatile compounds released by the insect are then trapped on an adsorbent material for later analysis. igem.org

Collection from Environmental Matrices: Detecting volatile pheromones in the environment, such as in the air of a field or forest, presents a greater challenge due to their low concentrations. Solid-phase microextraction (SPME) has emerged as a powerful, solvent-free technique for this purpose. unl.edunih.govcirad.fr SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase that adsorbs or absorbs volatile compounds from the air. nih.govresearchgate.net The choice of fiber coating is critical and can be optimized for the target analyte. For example, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for volatile organic compounds. unl.eduresearchgate.net The fiber is exposed to the environment for a set period and then thermally desorbed in the injection port of a gas chromatograph for analysis. nih.gov This technique has been successfully used to collect insect pheromones from the air. nih.govcirad.fr

Extraction and Concentration: Following collection, the samples often need to be concentrated to detectable levels. For solvent extracts, this can be achieved through evaporation under a gentle stream of nitrogen. For headspace and SPME samples, the analytes are typically thermally desorbed directly onto the GC column, which provides a high degree of concentration. unl.edunih.gov The efficiency of SPME can be influenced by factors such as extraction time and temperature, which need to be optimized for each specific application. researchgate.net For instance, longer exposure times and higher temperatures generally allow for the collection of more analytes. researchgate.net

Table 2: Sample Collection and Extraction Methods for (Z)-5-Dodecen-1-ol

| Method | Matrix | Description | Advantages | Considerations |

|---|---|---|---|---|

| Solvent Extraction | Biological (Pheromone Glands) | Glands are washed with a solvent (e.g., hexane) to extract pheromones. nih.govresearchgate.net | Direct and can provide quantitative data on gland content. nih.gov | Destructive to the insect; risk of extracting non-volatile lipids. |

| Dynamic Headspace Sampling | Biological (Live Insects), Environmental | Purified air is passed over the sample, and volatiles are trapped on an adsorbent. igem.orglaeveld.co.za | Non-destructive; provides information on released volatiles. igem.org | Can be complex to set up; requires a pump and purified air source. igem.org |

| Solid-Phase Microextraction (SPME) | Biological (Headspace), Environmental (Air) | A coated fiber adsorbs/absorbs volatiles, which are then thermally desorbed for analysis. unl.edunih.govcirad.fr | Solvent-free, sensitive, and can be used for in-field sampling. unl.educirad.fr | Fiber selection and optimization of extraction parameters are crucial. researchgate.netresearchgate.net |

Synthesis of Z 5 Dodecen 1 Ol

Stereoselective Synthetic Routes

A common strategy for synthesizing (Z)-alkenols involves the stereoselective reduction of an alkyne precursor. For example, the reduction of dodec-5-yn-1-ol using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) or activated zinc can yield (Z)-5-dodecen-1-ol with high selectivity for the Z-isomer. lew.rousda.gov

Another approach involves the Wittig reaction, where an aldehyde is reacted with a phosphorus ylide to form the carbon-carbon double bond. By carefully choosing the reagents and reaction conditions, the Z-isomer can be favored.

Purification and Analysis

After synthesis, the product is typically a mixture of isomers and other byproducts. Purification is often achieved using techniques like column chromatography, sometimes on silica (B1680970) gel impregnated with silver nitrate, which can separate the Z and E isomers. lew.ro The purity and isomeric ratio of the final product are confirmed using analytical methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Chemospecific and Stereoselective Olefin Synthesis Methodologies

The synthesis of (Z)-5-dodecen-1-ol requires robust methods that can construct a cis-disubstituted alkene with high fidelity, while preserving the terminal alcohol functionality. This is typically achieved by forming the C-C double bond from a precursor alkyne or by coupling two smaller fragments.

Catalytic Hydrogenation Techniques for Z-Stereoselectivity

One of the most reliable and widely employed strategies for synthesizing Z-alkenes is the partial reduction of a corresponding alkyne. The key to this transformation is the use of a "poisoned" or deactivated catalyst that facilitates the addition of one equivalent of hydrogen but is insufficiently active to reduce the resulting alkene to an alkane. The reaction proceeds via a syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, leading exclusively to the Z-isomer.

The common precursor for this route is 5-dodecyn-1-ol (B13692152) . Two principal catalytic systems are utilized for this purpose:

Lindlar Catalyst: This heterogeneous catalyst consists of palladium deposited on calcium carbonate (CaCO₃) and deactivated with a poison, typically lead acetate (B1210297) and quinoline. The poison selectively deactivates the most active sites on the palladium surface, preventing over-reduction and isomerization of the Z-alkene product.

P-2 Nickel (Ni₂B) Catalyst: This is an alternative, often more accessible, catalyst prepared in situ by the reduction of a nickel(II) salt (e.g., nickel acetate) with sodium borohydride (B1222165) (NaBH₄) in an ethanol (B145695) solution. The resulting black precipitate of nickel boride is an effective catalyst for alkyne semi-hydrogenation, yielding Z-alkenes with high selectivity.

The table below summarizes and compares these two catalytic systems for the conversion of 5-dodecyn-1-ol.

| Catalytic System | Catalyst Composition | Typical Conditions | Selectivity (Z:E Ratio) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Lindlar Catalyst | Pd on CaCO₃, poisoned with Pb(OAc)₂ and quinoline | H₂ (1 atm), Room Temp., Solvent (e.g., Hexane (B92381), EtOH) | >98:2 | Extremely high Z-selectivity; well-established and reliable. | Contains toxic lead; catalyst can be pyrophoric. |

| P-2 Nickel (Ni₂B) | Prepared in situ from Ni(OAc)₂ and NaBH₄ | H₂ (1 atm), Room Temp., Solvent (e.g., EtOH) | >95:5 | Avoids toxic heavy metals like lead; simple preparation. | Selectivity can be slightly lower than Lindlar; potential for side reactions. |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions, which form a carbon-carbon double bond by coupling a carbonyl compound with a phosphorus-stabilized carbanion, are a cornerstone of alkene synthesis. The stereochemical outcome is highly dependent on the nature of the phosphorus reagent.

The Wittig Reaction: To achieve high Z-selectivity, the Wittig reaction must employ a non-stabilized or semi-stabilized ylide. These ylides are typically generated from primary alkyltriphenylphosphonium salts using a strong, non-nucleophilic base (e.g., n-BuLi, NaHMDS) in an aprotic solvent. The synthesis of (Z)-5-dodecen-1-ol can be envisioned by reacting heptanal with the ylide derived from (5-hydroxypentyl)triphenylphosphonium bromide . The hydroxyl group on the phosphonium (B103445) salt must first be protected (e.g., as a THP or TBDMS ether) and subsequently deprotected after the olefination. The reaction proceeds through a kinetically controlled pathway via an early, puckered oxaphosphetane intermediate, which preferentially eliminates to form the Z-alkene. A significant drawback is the formation of a stoichiometric amount of triphenylphosphine oxide byproduct, which can complicate purification.

The Horner-Wadsworth-Emmons (HWE) Reaction: The standard HWE reaction, using a phosphonate (B1237965) ester, typically yields E-alkenes with high selectivity. However, modifications such as the Still-Gennari olefination use electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS) with crown ethers at low temperatures to favor the Z-alkene. This provides a valuable alternative to the Wittig reaction.

| Reaction | Key Reagents | Typical Stereoselectivity | Synthetic Route Example for (Z)-5-Dodecen-1-ol |

|---|---|---|---|

| Wittig Reaction (Z-selective) | Non-stabilized ylide (from alkyltriphenylphosphonium salt + strong base) | High Z-selectivity (>95:5) | Heptanal + Ylide from (5-(THP-oxy)pentyl)triphenylphosphonium bromide |

| Still-Gennari HWE | Bis(2,2,2-trifluoroethyl) phosphonate ester + KHMDS/18-crown-6 | High Z-selectivity (>95:5) | Heptanal + Bis(2,2,2-trifluoroethyl) (5-(THP-oxy)pentyl)phosphonate |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Modern cross-coupling reactions offer powerful and modular approaches. While direct Z-selective coupling is possible (e.g., via Suzuki coupling of a (Z)-alkenylborane), a more common and robust strategy involves a two-step sequence: first, an alkyne synthesis via Sonogashira coupling, followed by the Z-selective hydrogenation described in section 2.1.1.

This approach constructs the precursor alkyne, 5-dodecyn-1-ol , by coupling a terminal alkyne with an alkyl halide. For example, 1-heptyne can be coupled with a protected 5-halopentan-1-ol, such as 5-bromopentan-1-ol (with its alcohol protected), using a palladium-copper co-catalyst system. This method allows for the assembly of the carbon skeleton from readily available fragments before establishing the crucial Z-alkene geometry in a separate, high-yielding step.

The sequence is as follows:

Sonogashira Coupling: 1-Heptyne + Br-(CH₂)₄-OPG → C₅H₁₁-C≡C-(CH₂)₄-OPG

Deprotection: C₅H₁₁-C≡C-(CH₂)₄-OPG → C₅H₁₁-C≡C-(CH₂)₄-OH (5-dodecyn-1-ol)

Selective Hydrogenation: 5-dodecyn-1-ol → (Z)-5-Dodecen-1-ol

Zinc-Mediated Reductions of Enynols

As an alternative to catalytic hydrogenation with noble metals, the reduction of alkynes can be achieved using dissolving metals. For Z-alkene synthesis, activated zinc has emerged as a useful reagent. The reduction of 5-dodecyn-1-ol can be performed using zinc dust that has been activated, for example, by treatment with aqueous ammonium (B1175870) chloride or by forming a zinc-copper couple.

This method is believed to proceed through a radical anion mechanism on the surface of the metal. The geometry of the resulting alkene is influenced by the proton source and reaction conditions. Under optimized protocols, zinc-mediated reductions can provide high yields of the Z-alkene, offering a less expensive and potentially less toxic alternative to palladium-based systems.

| Reduction Method | Reagent(s) | Mechanism Type | Key Feature |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Lindlar Cat. or P-2 Ni | Heterogeneous Catalysis (Surface syn-addition) | Excellent Z-selectivity, well-controlled. |

| Zinc-Mediated Reduction | Activated Zn dust (e.g., Zn(Cu), Zn/NH₄Cl) | Dissolving Metal (Electron transfer) | Avoids noble/toxic metals (Pd, Pb); cost-effective. |

Enantiomeric Control in Analogue Synthesis (if applicable to chiral derivatives)

The parent compound, (Z)-5-dodecen-1-ol, is achiral as it lacks any stereogenic centers. However, many biologically active analogues of this molecule are chiral, possessing stereocenters on the alkyl chain. The synthetic methodologies discussed can be adapted to control the stereochemistry of such derivatives.

For instance, in the synthesis of a chiral analogue like (4R, 5Z)-4-methyl-5-dodecen-1-ol, enantiomeric control could be introduced in several ways:

Chiral Pool Synthesis: The synthesis could begin with a chiral starting material, such as (R)-citronellol, where the stereocenter is already established.

Asymmetric Catalysis: In the alkyne hydrogenation route, a chiral ligand could be used with the metal catalyst to achieve a kinetic resolution or an asymmetric reduction if the substrate itself is prochiral adjacent to the alkyne.

Substrate-Controlled Diastereoselection: If a stereocenter is already present in the alkyne precursor (e.g., at C4 or C7), it can direct the facial selectivity of the hydrogenation, although this effect is often weak for remote centers.

The choice of strategy depends on the position of the desired stereocenter relative to the existing functional groups and the availability of chiral catalysts or starting materials.

Sustainable and Scalable Production Approaches in Chemical Synthesis

When moving from laboratory-scale synthesis to industrial production, factors such as cost, safety, waste generation, and environmental impact become critical. The principles of green chemistry provide a framework for evaluating the sustainability of different synthetic routes to (Z)-5-dodecen-1-ol.

Atom Economy: This metric measures the efficiency of a reaction in converting reactant atoms into the desired product.

High Atom Economy: Catalytic hydrogenation is excellent, as it is an addition reaction where all atoms of H₂ are incorporated.

Poor Atom Economy: The Wittig reaction is notoriously poor due to the formation of the high-molecular-weight byproduct triphenylphosphine oxide (Ph₃PO). For every mole of product (184.32 g/mol ), one mole of Ph₃PO (278.28 g/mol ) is generated as waste.

Catalysis vs. Stoichiometric Reagents: Catalytic methods (hydrogenation, Sonogashira coupling) are inherently more sustainable than stoichiometric ones (Wittig, HWE) because small amounts of catalyst can produce large quantities of product, minimizing waste. However, the toxicity and cost of catalysts (e.g., palladium, lead) and the need for their complete removal from the final product are important considerations.

Process Intensification: For large-scale production, continuous flow chemistry offers significant advantages over batch processing. Reactions like catalytic hydrogenation can be performed more safely and efficiently in a flow reactor, allowing for precise control over temperature, pressure, and reaction time, thereby maximizing selectivity and minimizing byproduct formation.

The table below evaluates the primary synthetic routes based on key sustainability criteria.

| Synthetic Route | Atom Economy | Waste Profile | Scalability & Safety | Overall Sustainability |

|---|---|---|---|---|

| Alkyne Hydrogenation | Excellent | Low; requires catalyst filtration. Potential for heavy metal contamination (Pd, Pb, Ni). | Highly scalable, especially in flow reactors. H₂ gas requires careful handling. | Very Good (if catalyst is recycled/non-toxic). |

| Wittig Reaction | Poor | High; stoichiometric Ph₃PO byproduct, which is difficult to separate. | Challenging to scale due to poor atom economy and waste management. | Poor |

| HWE Reaction | Moderate | Moderate; stoichiometric phosphate (B84403) salt byproduct. | More scalable than Wittig, but still generates significant salt waste. | Fair |

| Zinc Reduction | Moderate | High; stoichiometric zinc salts are generated as waste. | Scalable, avoids flammable H₂ gas, but requires handling of metal dust and aqueous waste streams. | Fair to Good (depending on metal recycling). |

Table of Compounds

| Common or Trivial Name | IUPAC Name | Chemical Formula |

| (Z)-5-Dodecen-1-ol | (5Z)-Dodec-5-en-1-ol | C₁₂H₂₄O |

| 5-Dodecyn-1-ol | Dodec-5-yn-1-ol | C₁₂H₂₂O |

| Heptanal | Heptanal | C₇H₁₄O |

| (5-hydroxypentyl)triphenylphosphonium bromide | (5-Hydroxypentyl)triphenylphosphanium bromide | C₂₃H₂₆BrOP |

| Triphenylphosphine oxide | Triphenylphosphine oxide | C₁₈H₁₅OP |

| 1-Heptyne | Hept-1-yne | C₇H₁₂ |

| 5-Bromopentan-1-ol | 5-Bromopentan-1-ol | C₅H₁₁BrO |

References: Lindlar, H.; Dubuis, R. Palladium Catalyst for Partial Reduction of Acetylenes. Org. Synth.1966 , 46, 89. Research findings pertaining to Zinc-mediated reductions and catalytic hydrogenation techniques are based on established principles in advanced organic chemistry textbooks and primary literature reviews on stereoselective synthesis.

Biotechnological Production and Biocatalysis of Z 5 Dodecen 1 Ol

Metabolic Engineering of Microbial Platforms for Sustainable Biosynthesis

The oleaginous yeast Yarrowia lipolytica has emerged as a promising and versatile host for the production of fatty acid-derived molecules, including pheromones like (z)-5-dodecen-1-ol. researchgate.netchalmers.senih.gov Its "Generally Regarded as Safe" (GRAS) status, rapid growth, and inherent ability to produce large quantities of lipids make it an ideal chassis for metabolic engineering. researchgate.net The biosynthesis of insect sex pheromones in yeast is often achieved by expressing heterologous fatty acyl-CoA desaturases and reductases. oup.comdntb.gov.ua

Engineering strategies in Y. lipolytica focus on several key areas:

Pathway Introduction: Introducing genes from insects that encode the necessary enzymes for pheromone synthesis. For instance, the expression of specific fatty acyl-CoA desaturases (FADs) and fatty acyl-CoA reductases (FARs) can direct the cell's metabolism towards the desired C12 alcohol. oup.com

Increasing Precursor Supply: Enhancing the metabolic flux towards fatty acyl-CoA, the direct precursor for fatty alcohol synthesis. This can involve overexpressing key enzymes in the fatty acid synthesis pathway or engineering transcription factors to upregulate lipid metabolism. d-nb.info

Eliminating Competing Pathways: Deleting or downregulating genes involved in pathways that divert precursors away from the target product. A primary competing pathway is the formation of triacylglycerols (TAGs), the main form of lipid storage. chalmers.se Another crucial step is the elimination of the fatty alcohol degradation pathway. d-nb.info

Optimizing Enzyme Localization: Directing biosynthetic enzymes to specific cellular compartments, such as the peroxisomes, can enhance efficiency by co-localizing enzymes with their substrates. For example, engineering the β-oxidation pathway within peroxisomes has been successful in producing other chain-shortened fatty acid derivatives. oup.comdntb.gov.ua

Researchers have successfully engineered Y. lipolytica and other yeasts like Saccharomyces cerevisiae to produce various insect pheromone precursors. chalmers.seoup.com For example, engineered Y. lipolytica strains have produced (Z)-9-tetradecenol and (Z)-11-hexadecenol by expressing appropriate desaturases and reductases. chalmers.se While direct biosynthesis of (z)-5-dodecen-1-ol is a complex challenge due to the specific chain length and double bond position, the foundational metabolic engineering work in yeasts provides a clear roadmap. The production of other dodecenol isomers, such as (Z)-7-dodecenol and (Z)-9-dodecenol, has been achieved in Y. lipolytica by engineering the β-oxidation pathway. oup.comdntb.gov.ua This demonstrates the potential to produce specific C12 alcohols by fine-tuning the metabolic machinery.

Table 1: Examples of Engineered Yeasts for Fatty Alcohol and Pheromone Production

| Engineered Organism | Target Product | Key Engineering Strategies | Reported Titer |

|---|---|---|---|

| Yarrowia lipolytica | Fatty alcohols (general) | Expression of fatty acyl-CoA reductase (FAR), elimination of fatty alcohol degradation, enhancement of precursor supply. | Up to 2.2 g/L in bioreactors. d-nb.infofrontiersin.org |

| Yarrowia lipolytica | (Z)-9-tetradecenol | Expression of desaturase and reductase, inhibition of storage lipid formation. | 73.6 mg/L. chalmers.se |

| Yarrowia lipolytica | (Z)-11-hexadecenol | Combined activity of a desaturase and a reductase. | 2.57 g/L. chalmers.se |

| Yarrowia lipolytica | (Z)-7-dodecenol | Engineering of β-oxidation pathway, peroxisomal targeting of reductase. | 0.10 ± 0.02 mg/l. dntb.gov.ua |

| Saccharomyces cerevisiae | Fatty alcohols (general) | Expression of FAR. | 105 ± 3 mg/L in shake flasks. frontiersin.org |

| Lipomyces starkeyi | Fatty alcohols (general) | Expression of bacterial FAR. | Up to 770 mg/L in shake flasks. nrel.gov |

This table is generated based on data from multiple sources and provides an overview of the capabilities of engineered yeast platforms.

Enzymatic Synthesis and Biocatalytic Transformations

Enzymatic synthesis offers a highly specific and efficient alternative to purely chemical routes for producing (z)-5-dodecen-1-ol. This approach utilizes isolated enzymes or whole-cell biocatalysts to perform specific chemical transformations.

Key enzymatic reactions relevant to the synthesis of (z)-5-dodecen-1-ol include:

Hydroxylation: Terminal hydroxylation of a corresponding alkene, (Z)-5-dodecene, can be achieved using hydroxylase enzymes. Cytochrome P450 monooxygenases, for example, are known to catalyze the selective hydroxylation of terminal carbons on hydrocarbon chains. google.com This method allows for the direct conversion of a readily available hydrocarbon precursor into the desired alcohol.

Reduction of Fatty Acids/Esters: The reduction of a carboxylic acid or ester, such as (Z)-5-dodecenoic acid or its methyl ester, to the corresponding alcohol is a crucial step. Carboxylic acid reductases (CARs) are enzymes that can perform this conversion, often requiring cofactors like ATP and NADPH. nih.gov Alcohol dehydrogenases can also be employed in the reverse reaction (reduction of an aldehyde to an alcohol). acs.org

Chain Shortening: Enzymes involved in the α-oxidation or β-oxidation of fatty acids can be used to produce shorter-chain aldehydes from longer-chain fatty acids, which can then be reduced to alcohols. For example, a coupled enzymatic reaction using an α-dioxygenase (α-DOX) and a fatty aldehyde dehydrogenase (FALDH) can achieve a one-carbon chain truncation of a fatty acid. researchgate.net This strategy could potentially be adapted to produce a C12 precursor from a more common C13 or C14 fatty acid.

A semi-biosynthetic approach combines microbial production of an unsaturated lipid precursor with subsequent chemical or enzymatic conversion steps. google.comgoogle.com For instance, a recombinant microorganism could be engineered to produce an unsaturated C12 fatty acid, which is then isolated and enzymatically reduced to (z)-5-dodecen-1-ol. google.com This hybrid strategy can leverage the strengths of both biological synthesis and in vitro biocatalysis.

Comparative Analysis of Fermentation Technologies and Downstream Processing

The successful production of (z)-5-dodecen-1-ol via microbial fermentation depends heavily on the chosen fermentation technology and the efficiency of the downstream processing to isolate and purify the final product.

Fermentation Technologies:

Batch Fermentation: This is the simplest mode, where all nutrients are provided at the beginning of the cultivation. It is often used for initial strain screening and optimization. d-nb.info

Fed-Batch Fermentation: This strategy involves the controlled feeding of nutrients during the fermentation process. It allows for higher cell densities and product titers by avoiding substrate inhibition and nutrient depletion. This method has been shown to significantly improve the production of fatty alcohols and other lipid-derived products in engineered yeasts. nih.govresearchgate.net For example, fed-batch fermentation of engineered Ogataea polymorpha resulted in a fatty alcohol concentration of 3.6 g/L. researchgate.net

Solid-State Fermentation (SSF): This technique involves growing microorganisms on solid substrates with low moisture content. SSF can be advantageous for reducing costs by using agricultural or agro-industrial by-products as substrates. unipr.it

Downstream Processing: The recovery of (z)-5-dodecen-1-ol from the fermentation broth is a critical step. Since fatty alcohols have low water solubility, they can be located both intracellularly and extracellularly. d-nb.infonrel.gov

The typical downstream processing workflow involves:

Cell Separation: The microbial biomass is separated from the culture medium, usually by centrifugation or filtration.

Extraction: The product is extracted from both the cell biomass and the supernatant. Organic solvents are commonly used for this purpose. If a two-phase partitioning system is used, the product is recovered from the organic phase.

Purification: The extracted product is then purified to remove impurities such as other lipids, residual media components, and cellular debris. Chromatographic techniques, such as column chromatography, are often employed to achieve high purity. nih.gov

A significant challenge in downstream processing is the efficient extraction of the product from the biomass and the separation from structurally similar fatty alcohols that may be produced as byproducts. The choice of microbial host can also impact downstream processing; for instance, Lipomyces starkeyi has been observed to secrete a higher proportion of fatty alcohols into the medium compared to Yarrowia lipolytica, which could simplify the extraction process. nrel.gov

Future Research Trajectories and Interdisciplinary Perspectives for Z 5 Dodecen 1 Ol

Elucidation of Novel Biological Functions Beyond Pheromones

The primary identified biological role of (Z)-5-Dodecen-1-ol is as a sex pheromone, a chemical signal that elicits a sexual response in conspecifics. mdpi.comnih.gov However, the biosynthesis of such specific molecules by organisms often allows for a spectrum of biological activities. Future research should rigorously investigate potential non-pheromonal roles. For instance, some termite trail pheromones have demonstrated dual functions, including both orientation and recruitment effects. frontiersin.orgresearchgate.net A similar functional duality could be explored for (Z)-5-Dodecen-1-ol.

Furthermore, research into related fatty alcohols suggests other potential biological and industrial applications. Studies have explored the use of fatty alcohols as biodegradable lubricants and as precursors for surfactant development. smolecule.com Investigating whether (Z)-5-Dodecen-1-ol possesses similar physicochemical properties could open new avenues for green chemistry applications. Research could focus on its interactions at cellular or organismal levels beyond insect olfaction, such as potential antimicrobial or allelopathic effects in specific ecological contexts.

Development of Advanced Bio-inspired Synthetic Pathways

While chemical syntheses for (Z)-5-Dodecen-1-ol exist, future research is trending towards bio-inspired and biosynthetic methods for more sustainable and stereoselective production. mdpi.com A significant area of development is the use of engineered microorganisms as cell factories.

Key Research Directions:

Engineered Yeast Systems: Yeasts such as Saccharomyces cerevisiae and Yarrowia lipolytica are being engineered to produce a variety of fatty acid-derived pheromones. frontiersin.orgoup.com This involves introducing and optimizing heterologous biosynthetic pathways, including specific desaturases and fatty acyl-CoA reductases (FARs), to convert common fatty acids into desired pheromone precursors. frontiersin.orgoup.com Research on the biosynthesis of (Z)-5-Dodecen-1-ol in Dendrolimus punctatus has identified specific desaturases that could be integrated into such microbial systems. researchgate.net

Plant-Based Production: Plants can serve as scalable and cost-effective "biofactories" for producing complex molecules. nih.gov Future work could involve the transient or stable expression of the (Z)-5-Dodecen-1-ol biosynthetic pathway in suitable plant chassis, such as Nicotiana benthamiana. frontiersin.org

Enzymatic Biocatalysis: Isolating and immobilizing the key enzymes (e.g., desaturases, reductases) involved in the natural biosynthesis of (Z)-5-Dodecen-1-ol could enable cell-free enzymatic production, offering high specificity and cleaner reaction products.

| Pathway | Organism/System | Key Enzymes | Potential Advantages |

| Microbial Fermentation | Engineered Yeast (Saccharomyces cerevisiae, Yarrowia lipolytica) | Desaturases, Fatty Acyl-CoA Reductases (FARs) | Contained, scalable, and sustainable production. frontiersin.orgoup.com |

| Plant Molecular Farming | Nicotiana benthamiana | Desaturases, Reductases | Potentially low-cost, large-scale production. nih.govfrontiersin.org |

| Cell-Free Enzymatic Synthesis | Isolated Enzymes | Desaturases, Reductases | High specificity, simplified purification. |

Integration of Systems Biology and Omics Data for Comprehensive Understanding

To move beyond a linear understanding of pheromone production, integrating systems biology with "omics" technologies is crucial. This approach provides a holistic view of the biological processes governing the synthesis and regulation of (Z)-5-Dodecen-1-ol.

Transcriptomics: Analyzing the transcriptome of pheromone glands has been instrumental in identifying candidate genes involved in biosynthesis, such as desaturases and reductases. nih.gov Future studies can use differential gene expression analysis to compare life stages or conditions to pinpoint key regulatory genes. researchgate.net

Multi-Omics Integration: A powerful future trajectory involves combining transcriptomic, proteomic, and metabolomic data. This multi-omics approach can build predictive models of the entire biosynthetic network, from gene transcription to the final pheromone product, offering unprecedented opportunities to understand its regulation and to optimize bio-based production systems. researchgate.net

Innovations in Remote Sensing and Monitoring of Pheromone Release

The effective use of (Z)-5-Dodecen-1-ol in pest management relies on understanding its atmospheric concentration and distribution. However, sensing airborne semiochemicals is challenging due to their extremely low concentrations in complex chemical environments. nih.gov Future research will focus on developing more sensitive and deployable sensor technologies.

Emerging Sensor Technologies:

Electronic Noses (e-noses): These devices use an array of gas sensors to detect and distinguish between complex volatile organic compounds (VOCs). nih.gov A key area for future work is the development of more stable and robust sensing materials with higher sensitivity and selectivity specifically for pheromones like (Z)-5-Dodecen-1-ol. nih.gov

Biosensors: Leveraging the high specificity of biological molecules, biosensors can be developed using insect olfactory receptors, pheromone-binding proteins, or even whole antennae (electroantennography). nih.govresearchgate.net The challenge lies in extending the operational lifetime of these biological components for prolonged field monitoring. researchgate.net

Remote Data Transmission: Integrating sensor technology with remote data transmission systems can revolutionize pest monitoring. spglobal.com This allows for real-time data on pest populations to be sent directly to a smartphone or computer, enabling more timely and precise management decisions without the need for frequent manual trap inspections. spglobal.com

Exploration of (Z)-5-Dodecen-1-ol in Green Pest Management Strategies (focus on mechanistic and ecological aspects)

(Z)-5-Dodecen-1-ol is a component of pheromone blends used in Integrated Pest Management (IPM) programs, which are recognized as science-based systems to reduce the negative effects of pesticides. nih.govmdpi.com Future research should delve deeper into the mechanistic and ecological underpinnings of these strategies to enhance their efficacy and sustainability.

Mechanistic Understanding: The primary mechanisms of pheromone-based control are mating disruption and mass trapping. consegicbusinessintelligence.comcabidigitallibrary.org Mating disruption involves permeating an area with synthetic pheromones to confuse males and prevent them from locating females. cabidigitallibrary.org A deeper understanding of the precise neuronal and behavioral responses of target insects to varying concentrations of (Z)-5-Dodecen-1-ol could lead to more efficient dispenser technology and release rates. Furthermore, investigating the potential for insects to develop behavioral resistance to synthetic pheromones is critical for the long-term viability of this strategy. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.